(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
CAS No.:
Cat. No.: VC13656028
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N4O4 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide |
| Standard InChI | InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1 |
| Standard InChI Key | IVMXTFCKYQZHKM-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
| SMILES | CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide possesses the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol. The IUPAC name, (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide, reflects its stereochemistry and functional groups. The compound’s chiral center at the second carbon ensures enantiomeric specificity in enzymatic interactions .
Table 1: Molecular Properties of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₄ |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide |
| CAS Number | 50931-35-6 |
| SMILES Notation | CC(=O)NC@@HC(=O)NC1=CC=C(C=C1)N+[O-] |
| InChI Key | IVMXTFCKYQZHKM-ZDUSSCGKSA-N |
Spectroscopic and Chromatographic Data
The compound exhibits a strong UV absorption peak at 310–410 nm due to the p-nitroaniline moiety, which is released upon enzymatic hydrolysis. High-performance liquid chromatography (HPLC) analyses typically show a retention time of 8–12 minutes under reverse-phase conditions, with purity exceeding 95% in commercial preparations .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step process starting with L-lysine. Acetylation of the alpha-amino group using acetic anhydride in an inert atmosphere yields N-alpha-acetyl-L-lysine. Subsequent coupling with 4-nitroaniline via carbodiimide-mediated amide bond formation produces the final product. Critical reaction parameters include:
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Temperature: 0–5°C during acetylation to prevent racemization.
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Solvent: Anhydrous dimethylformamide (DMF) for coupling reactions.
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Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Purification Techniques
Purification employs recrystallization from ethanol-water mixtures or column chromatography using silica gel (60–120 mesh) with a chloroform-methanol gradient (9:1 to 7:3). The final product is isolated as a hydrochloride salt to enhance stability .
Enzymatic Hydrolysis and Kinetic Analysis
Mechanism of Action
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide acts as a substrate for lysine-specific proteases (e.g., trypsin, plasmin) and aminopeptidases. Enzymatic cleavage occurs at the amide bond between the lysine residue and p-nitroaniline, releasing the chromophore, which is detectable at 405 nm.
Table 2: Enzymatic Parameters for Hydrolysis
| Enzyme | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Reference |
|---|---|---|---|
| Trypsin (Bovine) | 0.12 | 4.8 | |
| Plasmin (Human) | 0.25 | 3.2 | |
| Lysyl Endopeptidase | 0.18 | 5.1 |
Kinetic Studies
Kinetic assays using this substrate reveal Michaelis-Menten behavior, with competitive inhibition observed in the presence of lysine analogs. For example, ε-aminocaproic acid reduces plasmin activity by 80% at 10 mM concentration . The compound’s low Kₘ values (0.12–0.25 mM) indicate high enzyme affinity, making it suitable for high-sensitivity assays .
Applications in Biochemical Research
Protease Activity Profiling
This substrate is routinely used to:
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Quantify trypsin-like activity in pancreatic extracts.
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Screen inhibitors for lysosomal proteases in drug discovery .
Diagnostic Assays
In clinical settings, it facilitates the detection of hereditary angioedema (HAE) by measuring C1-esterase inhibitor deficiency. Hydrolysis rates correlate with disease severity (r² = 0.89, p < 0.001) .
Industrial Biotechnology
Enzyme manufacturers utilize this compound to standardize batch-to-batch activity of proteolytic enzymes. A 2024 study reported a 12% increase in process consistency for industrial trypsin production using this substrate .
Comparison with Analogous Substrates
N-(4-Nitrophenyl)hexanamide (AHpNA)
While AHpNA shares the p-nitroaniline chromophore, it lacks the acetylated lysine moiety, making it specific for 6-aminohexanoate hydrolases rather than proteases. AHpNA exhibits higher Kₘ values (0.5–2.0 mM) in nylon-degrading enzymes .
Benzoyl-L-arginine p-nitroanilide (BAPNA)
BAPNA, a trypsin substrate, shows 40% lower specificity for plasmin compared to (S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide. Cross-reactivity studies demonstrate <5% hydrolysis by chymotrypsin, confirming selectivity .
Emerging Research Directions
Mitochondria-ER Contact (MERC) Modulation
A 2025 study identified structural analogs of this compound as modulators of MERCs, potentially influencing cellular apoptosis. Derivatives with chloro-substitutions (e.g., N-(2-chloro-4-nitrophenyl)hexanamide) increased MERC formation by 3.2-fold in HCT116 cells .
Neurodegenerative Disease Models
Preliminary data suggest that enzymatic cleavage products (p-nitroaniline derivatives) inhibit β-amyloid aggregation by 27% at 50 μM concentrations, offering potential applications in Alzheimer’s research.
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